Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate
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Overview
Description
Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate is a complex organic compound that features a pyrrolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the ethyl and benzamido groups via substitution reactions.
- Coupling of the glutamate moiety under specific conditions to ensure stereochemical integrity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethyl groups.
Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.
Substitution: Various substitution reactions can occur, especially on the benzamido and ethoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include hydroxylated, halogenated, or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, given its structural similarity to known bioactive molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or pathways involved in diseases.
Industry
In industry, it might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-oxopentanoyl)-L-glutamate: Lacks the ethoxy group.
Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-D-glutamate: Different stereochemistry at the glutamate moiety.
Uniqueness
The unique structural features of Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate, such as the specific arrangement of functional groups and stereochemistry, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C31H40N6O9 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
diethyl (2S)-2-[[(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-ethoxy-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C31H40N6O9/c1-4-44-23(38)15-13-21(28(41)35-22(30(43)46-6-3)14-16-24(39)45-5-2)34-27(40)19-10-7-18(8-11-19)9-12-20-17-33-26-25(20)29(42)37-31(32)36-26/h7-8,10-11,17,21-22H,4-6,9,12-16H2,1-3H3,(H,34,40)(H,35,41)(H4,32,33,36,37,42)/t21-,22-/m0/s1 |
InChI Key |
GSVGFWRBBIDVHO-VXKWHMMOSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CCC(=O)OCC)C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
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